molecular formula C7H5Cl2NO B12967968 6-Chloro-4-methylnicotinoyl chloride

6-Chloro-4-methylnicotinoyl chloride

Katalognummer: B12967968
Molekulargewicht: 190.02 g/mol
InChI-Schlüssel: FWZIXIQWPWTARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-methylnicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and contains a chloro and a methyl group attached to the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylnicotinoyl chloride typically involves the chlorination of 4-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 4-methylnicotinic acid with thionyl chloride, which results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-methylnicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Esterification Reactions: It reacts with alcohols to form esters.

    Hydrolysis: It can be hydrolyzed to form 6-Chloro-4-methylnicotinic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Esterification: Alcohols are used as reagents, and the reaction is often catalyzed by an acid such as sulfuric acid.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

Major Products Formed

    Amines: When reacted with amines, it forms amides.

    Esters: Reaction with alcohols yields esters.

    Acids: Hydrolysis results in the formation of 6-Chloro-4-methylnicotinic acid.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-methylnicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is used in the development of drugs, particularly those targeting nicotinic acetylcholine receptors.

    Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-methylnicotinoyl chloride is primarily related to its role as an intermediate in the synthesis of other compounds. It acts by reacting with various nucleophiles to form new chemical entities. The molecular targets and pathways involved depend on the specific compounds synthesized from it.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloronicotinoyl chloride
  • 4-Chloro-6-methylnicotinoyl chloride
  • 2-Chloro-6-methylpyridine-4-carbonyl chloride

Uniqueness

6-Chloro-4-methylnicotinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.

Eigenschaften

Molekularformel

C7H5Cl2NO

Molekulargewicht

190.02 g/mol

IUPAC-Name

6-chloro-4-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3

InChI-Schlüssel

FWZIXIQWPWTARR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.